REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:30]=[C:31]([P:38](=[O:45])([O:42][CH2:43][CH3:44])[O:39][CH2:40][CH3:41])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH2:30]=[C:31]([P:38](=[O:45])([O:42][CH2:43][CH3:44])[O:39][CH2:40][CH3:41])[CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH3:37].[CH:31]([P:38](=[O:45])([O:39][CH2:40][CH3:41])[O:42][CH2:43][CH3:44])=[CH:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
dimethyl 1-octen-2-yl-phosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C(CCCCCC)P(OCC)(OCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The proton NMR analysis of the resulting reaction mixture
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
C=C(CCCCCC)P(OCC)(OCC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(=CCCCCCC)P(OCC)(OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |